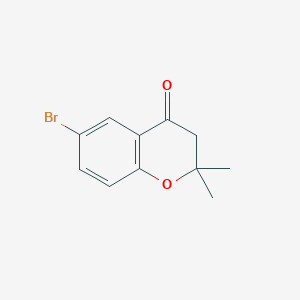

6-Bromo-2,2-dimethylchroman-4-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-bromo-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLKUNVLSWKFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563646 | |

| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99853-21-1 | |

| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6-Bromo-2,2-dimethylchroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,2-dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone class. The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] Derivatives of this scaffold have shown a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antiparasitic properties.[1][3] This technical guide provides a summary of the known physicochemical properties of this compound, along with detailed experimental protocols for their determination, to support its application in research and drug development.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are readily available from chemical suppliers, others, such as solubility and pKa, have not been extensively reported in the literature and would require experimental determination.

| Property | Value | Source |

| Chemical Structure |  | |

| CAS Number | 99853-21-1 | [4][5] |

| Molecular Formula | C₁₁H₁₁BrO₂ | [4][5] |

| Molecular Weight | 255.11 g/mol | [4] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP (Predicted) | Data not available |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of solid organic compounds like this compound are provided below.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance, whereas a broad melting range suggests the presence of impurities.[6][7]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[8][9] The tube is then tapped gently to ensure the sample is compact.[10]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).[6][8] The thermometer should be calibrated and positioned correctly.

-

Initial Determination: A rapid heating rate is used to determine an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.[8]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6][9]

Solubility Determination

Solubility is a crucial parameter, especially in drug development, as it influences bioavailability and formulation. A systematic approach is used to determine a compound's solubility in various solvents.[11][12]

Methodology: Qualitative Solubility Testing

-

General Procedure: In a small test tube, approximately 25 mg of this compound is added to 0.75 mL of the solvent being tested. The mixture is shaken vigorously for 60 seconds.[11][12] The compound is classified as soluble if it dissolves completely.

-

Solvent Sequence: A hierarchical series of solvents is used to classify the compound based on its acidic, basic, and neutral properties.[13][14]

-

Water: To determine polarity. If soluble, the pH is tested with litmus paper.

-

5% NaOH (aq): If insoluble in water, this test identifies acidic compounds like phenols.

-

5% NaHCO₃ (aq): If soluble in NaOH, this test distinguishes strong acids (which are soluble) from weak acids (insoluble).

-

5% HCl (aq): If insoluble in water and NaOH, this test identifies basic compounds like amines.

-

Concentrated H₂SO₄: If insoluble in the previous solvents, solubility in cold, concentrated sulfuric acid indicates the presence of neutral compounds with functional groups containing nitrogen or oxygen (e.g., aldehydes, ketones, alcohols).[14]

-

Logical Workflow Visualization

Given the importance of solubility in drug development, the following diagram illustrates a logical workflow for the systematic determination and classification of a compound's solubility profile.

Caption: A flowchart illustrating the systematic experimental workflow for determining the solubility class of an organic compound.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

- 5. This compound | 99853-21-1 [sigmaaldrich.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. scribd.com [scribd.com]

- 14. www1.udel.edu [www1.udel.edu]

6-Bromo-2,2-dimethylchroman-4-one: A Technical Guide for Researchers

CAS Number: 99853-21-1 Molecular Formula: C₁₁H₁₁BrO₂

This technical guide provides an in-depth overview of 6-Bromo-2,2-dimethylchroman-4-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical properties, a detailed experimental protocol for its synthesis, and its potential biological significance, particularly in the context of signaling pathways relevant to drug discovery.

Chemical and Physical Properties

This compound belongs to the chromanone class of compounds, which are characterized by a benzopyran-4-one core structure. The presence of a bromine atom at the 6-position and two methyl groups at the 2-position influences its physicochemical properties and potential biological activity.

| Property | Value | Reference |

| CAS Number | 99853-21-1 | [1] |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |

| Molecular Weight | 255.11 g/mol | [1] |

| Appearance | Solid (predicted) | |

| SMILES | O=C1C2=CC(Br)=CC=C2OC(C)(C)C1 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a base-catalyzed aldol condensation followed by an intramolecular oxa-Michael addition. The general principle involves the reaction of a substituted 2'-hydroxyacetophenone with a ketone.

Experimental Protocol

Materials:

-

5'-Bromo-2'-hydroxyacetophenone

-

Acetone (reagent grade)

-

Pyrrolidine (or other suitable base like piperidine or diisopropylamine)

-

Ethanol (anhydrous)

-

Toluene

-

Hydrochloric acid (2N)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of 5'-bromo-2'-hydroxyacetophenone (1.0 eq) in a suitable solvent such as toluene or ethanol, add an excess of acetone (e.g., 10 eq).

-

Base Catalysis: Add a catalytic amount of a secondary amine base, such as pyrrolidine (e.g., 0.3 eq). The use of bases like piperidine or diisopropylamine has also been reported to be effective in similar reactions.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). In some instances, microwave irradiation can be employed to accelerate the reaction.

-

Work-up: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with 2N hydrochloric acid and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reaction Workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Based on studies of similarly substituted 2,2-dimethylchroman-4-ones, the following spectral characteristics are expected:

-

¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons, a singlet for the C3 methylene protons, and a singlet for the two C2 methyl groups. The chemical shifts of the aromatic protons will be influenced by the bromine substituent.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon (C4), the quaternary carbon (C2), the methylene carbon (C3), the two equivalent methyl carbons, and the aromatic carbons.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1690 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (255.11 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Biological Context and Signaling Pathways

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, as derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

SIRT2 Inhibition

A significant area of interest for chroman-4-one derivatives is their potent and selective inhibition of Sirtuin 2 (SIRT2).[2] SIRT2 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including metabolic regulation, cell cycle control, and oxidative stress response.

SIRT2 Signaling Pathway:

SIRT2 is primarily a cytosolic protein that deacetylates both histone and non-histone proteins. Its inhibition by compounds like this compound could have several downstream effects:

-

Metabolic Regulation: SIRT2 is involved in the regulation of glucose and lipid metabolism.[3] Inhibition of SIRT2 can impact pathways involving key metabolic regulators.

-

Oxidative Stress: SIRT2 plays a role in the cellular response to oxidative stress.[4] Its inhibition may modulate the activity of transcription factors like FOXO3a, which are involved in antioxidant defense.

-

Cancer Proliferation: SIRT2 has been implicated in the proliferation of cancer cells.[5] Inhibition of SIRT2 can lead to cell cycle arrest and apoptosis in tumor cells, making it a potential target for cancer therapy.

Caption: Potential signaling impact of this compound via SIRT2 inhibition.

Conclusion

This compound is a synthetically accessible compound with significant potential for further investigation in drug discovery and development. Its core chromanone structure, coupled with its specific substitution pattern, makes it a promising candidate for the development of selective SIRT2 inhibitors. This technical guide provides a foundational resource for researchers interested in exploring the chemical synthesis and biological applications of this and related compounds. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. achmem.com [achmem.com]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation for 6-Bromo-2,2-dimethylchroman-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the spectroscopic data for the compound 6-Bromo-2,2-dimethylchroman-4-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive analysis based on predicted data derived from structure-activity relationships and established spectroscopic principles. This guide is intended to assist researchers in identifying and characterizing this compound and similar molecular scaffolds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are based on analogous compounds and theoretical calculations, providing a reliable framework for spectral interpretation.[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | d | 1H | H-5 |

| ~7.50 | dd | 1H | H-7 |

| ~6.90 | d | 1H | H-8 |

| ~2.75 | s | 2H | H-3 |

| ~1.45 | s | 6H | 2 x CH₃ |

Interpretation: The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The downfield shift of H-5 is attributed to its proximity to the carbonyl group. The methylene protons at position 3 are expected to appear as a singlet, and the two methyl groups at position 2 will also produce a singlet due to their chemical equivalence.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~191 | C-4 (C=O) |

| ~160 | C-8a |

| ~138 | C-7 |

| ~129 | C-5 |

| ~122 | C-4a |

| ~119 | C-8 |

| ~116 | C-6 (C-Br) |

| ~79 | C-2 |

| ~49 | C-3 |

| ~27 | 2 x CH₃ |

Interpretation: The carbonyl carbon (C-4) is predicted to have the most downfield chemical shift. The aromatic carbons will appear in the range of 115-160 ppm, with the carbon attached to the bromine (C-6) being significantly influenced by the halogen's electronegativity. The quaternary carbon C-2 and the methylene carbon C-3 will have characteristic shifts in the aliphatic region, along with the two equivalent methyl carbons.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O (Aryl Ketone) stretching |

| ~1590, 1480 | Medium-Strong | C=C (Aromatic) stretching |

| ~1260 | Strong | C-O-C (Ether) stretching |

| ~820 | Strong | C-H (Aromatic, out-of-plane) bending |

| ~600 | Medium | C-Br stretching |

Interpretation: The IR spectrum is expected to be dominated by a strong absorption band for the carbonyl group. The presence of the aromatic ring will be confirmed by the C=C stretching vibrations. The C-O-C ether linkage and the C-Br bond will also show characteristic absorption bands.

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 254/256 | High | [M]⁺ and [M+2]⁺ (Molecular ion peak with bromine isotopes) |

| 239/241 | Medium | [M - CH₃]⁺ |

| 198/200 | Medium | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 183 | High | [M - Br]⁺ |

| 145 | Medium | [C₈H₅O₂]⁺ |

Interpretation: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation pathways are expected to involve the loss of a methyl group, the elimination of isobutylene from the dihydropyranone ring, and the loss of the bromine atom.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a general framework for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of 16 ppm.

-

Set the number of scans to 16, with a relaxation delay of 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of 250 ppm.

-

Set the number of scans to 1024, with a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of a blank KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic data interpretation.

Chemical Structure and Predicted Mass Spectrometry Fragmentation

Caption: Predicted fragmentation of this compound.

References

Exploring the Biological Versatility of Substituted Chroman-4-one Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. This technical guide provides a comprehensive overview of the biological activities of substituted chroman-4-one derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Biological Activities of Substituted Chroman-4-ones

Chroman-4-one derivatives have been extensively investigated for a variety of pharmacological effects. The nature and position of substituents on the chroman-4-one core play a crucial role in determining the specific biological activity and potency of these compounds.

Anticancer Activity

Substituted chroman-4-ones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] The proposed mechanisms for their anticancer effects are diverse and include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as topoisomerases and protein kinases.[3]

Table 1: Anticancer Activity of Selected Chroman-4-one Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | MDA-MB-231 (Breast) | IC50 | 7.56 µg/mL | [4] |

| KB (Nasopharyngeal) | IC50 | > 25.04 µg/mL | [4] | |

| SK-N-MC (Neuroblastoma) | IC50 | > 25.04 µg/mL | [4] | |

| (E)-3-(2'-methoxybenzylidene)-4-chromanone | HUVEC (Endothelial) | IC50 | 19 µM | [4] |

| Chromane-2,4-dione derivative with halogen on exocyclic phenyl ring | MOLT-4 (Leukemia) | IC50 | < 33.2 µM | [3] |

| HL-60 (Leukemia) | IC50 | < 47.1 µM | [3] |

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Chroman-4-one derivatives have demonstrated significant potential in this area, with activity against both bacterial and fungal strains.[5][6]

Table 2: Antimicrobial Activity of Selected Chroman-4-one Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Spiropyrrolidine-thiochroman-4-one hybrids (4a-d) | Bacillus subtilis | MIC | 32 | [7] |

| Staphylococcus epidermidis | MIC | 32 | [7] | |

| Spiropyrrolidine-thiochroman-4-one hybrids (4a, 4b, 4d, 4e) | Pseudomonas aeruginosa | MIC | 64 | [7] |

| 2-propyl-4-chromanol | Mycobacterium tuberculosis | MIC | 12.5 | [8] |

| Olympicin A derivatives (with geranyloxy, n-hexyloxy, n-octyloxy) | Enterococcus faecalis | MIC | 0.78 - 3.13 | [8] |

| Staphylococcus aureus | MIC | 0.78 - 3.13 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Certain chroman-4-one derivatives have been shown to possess potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[9][10] Specifically, these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9]

The anti-inflammatory effects of some chroman-4-one derivatives are attributed to their ability to suppress the lipopolysaccharide (LPS)-induced activation of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently inhibits the downstream activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway.[9] Another identified mechanism involves the inhibition of the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[11]

Table 3: Anti-inflammatory Activity of Selected Chroman-4-one Derivatives

| Compound | Cell Line | Target/Assay | Activity Metric | Value | Reference |

| 2-(2-phenylethyl)chromone dimers | RAW264.7 | NO production | IC50 | 7.0 - 12.0 µM | [10] |

| Novel 2-phenyl-4H-chromen-4-one (Compound 8) | RAW264.7 | NO production | - | Significant inhibition | [9] |

| DCO-6 (a novel chromone derivative) | RAW264.7 / mouse primary peritoneal macrophages | NO, IL-1β, IL-6 production | - | Significant reduction | [11] |

Sirtuin 2 (SIRT2) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, and their dysregulation is implicated in aging-related diseases and cancer.[12] Substituted chroman-4-ones have been identified as potent and selective inhibitors of SIRT2.[12][13][14] The inhibitory activity is influenced by the substitution pattern on the chroman-4-one scaffold, with larger, electron-withdrawing groups in the 6- and 8-positions, and an alkyl chain in the 2-position being favorable for high potency.[12]

Table 4: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives

| Compound | Activity Metric | Value (µM) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | IC50 | 1.5 | [14][15] |

| 8-bromo-6-chloro-2-pentylchroman-4-one | IC50 | 4.5 | [12][14] |

| 2-n-propyl derivative (1k) | IC50 | 10.6 | [12] |

| 2-n-pentyl-substituted chromone (3a) | IC50 | 5.5 | [12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to evaluate the biological activities of substituted chroman-4-one scaffolds.

Synthesis of Substituted Chroman-4-ones

A common and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a one-step, base-promoted crossed aldol condensation of a commercially available 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[12][13]

General Procedure:

-

A mixture of the 2'-hydroxyacetophenone and the corresponding aldehyde is dissolved in ethanol.

-

A base, such as N,N-diisopropylamine (DIPA), is added to the mixture.

-

The reaction is conducted under microwave irradiation at a temperature of 160-170 °C for 1-2 hours.

-

The resulting 2-alkyl-chroman-4-one is then isolated and purified, typically by flash chromatography.[12]

Further modifications, such as the introduction of substituents at other positions, can be achieved through various organic synthesis reactions.[16]

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds (substituted chroman-4-ones) and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assessment (Microdilution Method)

The minimum inhibitory concentration (MIC) of the chroman-4-one derivatives against various microbial strains is typically determined using the broth microdilution method.[5][6]

Protocol:

-

The test compounds are serially diluted in a suitable broth medium in 96-well microplates.

-

A standardized inoculum of the microbial strain is added to each well.

-

The microplates are incubated under appropriate conditions (e.g., temperature and time) for microbial growth.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6]

Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)

The inhibitory effect of chroman-4-one derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) is a common in vitro assay for anti-inflammatory activity.

Protocol:

-

Macrophage cells are seeded in 96-well plates.

-

The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).

-

The cells are then stimulated with LPS to induce an inflammatory response and NO production.

-

After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

The absorbance is measured at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

SIRT2 Inhibition Assay

The inhibitory activity of chroman-4-one derivatives against SIRT2 can be evaluated using a fluorescence-based assay.[12][13]

Protocol:

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains the SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

-

The test compounds are added to the reaction mixture at various concentrations.

-

The reaction is initiated and incubated at a specific temperature (e.g., 37 °C).

-

After a set time, a developer solution is added, which generates a fluorescent signal from the deacetylated substrate.

-

The fluorescence intensity is measured using a fluorometer.

-

The percentage of SIRT2 inhibition is calculated, and IC50 values are determined from dose-response curves.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by substituted chroman-4-ones and a general workflow for their biological evaluation.

Caption: Anti-inflammatory signaling pathways modulated by chroman-4-one derivatives.

Caption: General workflow for the discovery of chroman-4-one based SIRT2 inhibitors.

Conclusion and Future Directions

Substituted chroman-4-ones represent a versatile and promising scaffold in drug discovery. The extensive research highlighted in this guide demonstrates their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory agents. The structure-activity relationship studies indicate that fine-tuning the substitution pattern on the chroman-4-one core is a viable strategy for optimizing potency and selectivity for a desired biological target.

Future research in this area should continue to explore the vast chemical space of substituted chroman-4-ones to identify novel derivatives with enhanced biological activities and favorable pharmacokinetic profiles. Further elucidation of their mechanisms of action at the molecular level will be crucial for their rational design and development as next-generation therapeutic agents. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of clinically viable drug candidates based on this remarkable scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 16. mdpi.com [mdpi.com]

The Synthesis of Brominated Chromanones: A Historical and Technical Review

For researchers, scientists, and drug development professionals, this guide provides an in-depth review of historical and contemporary methods for the synthesis of brominated chromanones. It details key experimental protocols, summarizes quantitative data, and visualizes reaction pathways to offer a comprehensive resource for leveraging these privileged structures in medicinal chemistry.

The chroman-4-one scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous pharmacologically active compounds. The introduction of bromine atoms to this scaffold can significantly modulate a molecule's biological activity, lipophilicity, and metabolic stability. Brominated chromanones have shown particular promise as selective inhibitors of SIRT2, a key enzyme implicated in aging-related neurodegenerative disorders, and as potent antibacterial agents. This review consolidates the primary synthetic routes to these valuable compounds, providing a practical guide to their preparation.

I. Synthetic Strategies for Brominated Chromanones

The synthesis of brominated chromanones can be broadly categorized into three main approaches:

-

Electrophilic Aromatic Substitution: Direct bromination of a pre-formed chromanone ring.

-

α-Bromination: Introduction of a bromine atom at the C-3 position, adjacent to the carbonyl group.

-

Cyclization of Brominated Precursors: Building the chromanone ring from starting materials that are already brominated.

Electrophilic Aromatic Substitution (EAS)

Direct bromination of the chroman-4-one benzene ring is a common strategy to produce 6- and/or 8-bromochromanones. The electron-donating nature of the ether oxygen atom activates the aromatic ring, directing electrophiles to the ortho and para positions.

Key reagents for this transformation include:

-

N-Bromosuccinimide (NBS): A versatile and easy-to-handle solid reagent for electrophilic bromination of activated aromatic rings.[1][2][3] Using DMF as a solvent can lead to high para-selectivity.[2]

-

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst, though its hazardous nature makes solid reagents like NBS more popular.[4]

-

Pyridinium Tribromide (Py·Br₃): A stable, crystalline solid that serves as a convenient alternative to liquid bromine.[5][6][7]

The general mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (arenium ion), which then loses a proton to restore aromaticity.

α-Bromination at the C-3 Position

Introducing a bromine atom at the C-3 position, adjacent to the carbonyl, yields versatile intermediates for further functionalization. This transformation is typically achieved via the bromination of an enol or enolate intermediate.

Common reagents for α-bromination include:

-

Copper(II) Bromide (CuBr₂): This reagent effectively brominates chroman-4-one at the alpha position upon refluxing in a solvent mixture like ethyl acetate/chloroform.[8][9][10]

-

Pyridinium Tribromide (Py·Br₃): Can be used for the synthesis of 3-bromochromanones, as demonstrated in the synthesis of SIRT2 inhibitors.[11]

-

N-Bromosuccinimide (NBS): Can also achieve α-bromination of carbonyl derivatives, often under acid-catalyzed conditions to promote enol formation.[1][2]

Synthesis from Brominated Precursors

An alternative and highly controlled strategy involves the synthesis of the chromanone ring from starting materials that already contain the desired bromine substitution pattern. A common historical method is the reaction of a phenol with an α,β-unsaturated carboxylic acid in the presence of a catalyst like polyphosphoric acid.[12]

More contemporary methods often involve a base-mediated cyclization. For instance, a substituted 2'-hydroxyacetophenone (which can be brominated) is reacted with an aldehyde in the presence of a base like diisopropylamine (DIPA) under microwave irradiation to form the chromanone core.[11] This approach offers excellent control over the final substitution pattern.

II. Key Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations.

Protocol 1: α-Bromination of Chroman-4-one with Copper(II) Bromide[8][9]

This protocol describes the synthesis of 3-bromochroman-4-one.

-

Reaction Setup: Stir a mixture of copper(II) bromide (1.5 equivalents) in a 1:1 mixture of ethyl acetate and chloroform under an inert atmosphere at room temperature.

-

Addition of Substrate: Add a solution of chroman-4-one (1.0 equivalent) in chloroform to the copper bromide suspension.

-

Reaction: Vigorously reflux the reaction mixture at 70°C for 6 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and filter it to remove copper salts. Wash the filter cake with chloroform.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the pure 3-bromochroman-4-one.

Protocol 2: Synthesis of a 6,8-Disubstituted Chroman-4-one from a Brominated Phenol[11]

This general procedure is adapted from the synthesis of SIRT2 inhibitors.

-

Reaction Setup: In a microwave vial, create a 0.4 M solution of the appropriate brominated 2'-hydroxyacetophenone in ethanol.

-

Addition of Reagents: Add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) to the solution.

-

Reaction: Seal the vial and heat the mixture using microwave irradiation at 160–170°C for 1 hour.

-

Workup: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Isolation: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to obtain the desired brominated chroman-4-one.

III. Quantitative Data Summary

The following tables summarize yields and conditions for representative bromination reactions.

Table 1: Synthesis of 3-Bromochromanone

| Brominating Agent | Substrate | Solvent | Conditions | Yield | Reference |

| Copper(II) Bromide | Chroman-4-one | Ethyl Acetate / Chloroform | Reflux, 70°C, 6h | 86% | [8] |

| Pyridinium Tribromide | 8-bromo-6-chloro-2-pentylchroman-4-one | Not specified | Not specified | Not specified | [11] |

Table 2: Synthesis of Chromanones from Brominated Precursors

| 2'-Hydroxyacetophenone | Aldehyde | Conditions | Product | Yield | Reference |

| 3'-Bromo-2'-hydroxyacetophenone | Hexanal | DIPA, EtOH, MW, 160-170°C, 1h | 8-Bromo-2-pentylchroman-4-one | 42% | [11] |

| 5'-Bromo-2'-hydroxyacetophenone | Hexanal | DIPA, EtOH, MW, 160-170°C, 1h | 6-Bromo-2-pentylchroman-4-one | 65% | [11] |

| 3',5'-Dibromo-2'-hydroxyacetophenone | Hexanal | DIPA, EtOH, MW, 160-170°C, 1h | 6,8-Dibromo-2-pentylchroman-4-one | 75% | [11] |

IV. Application in Drug Discovery: SIRT2 Inhibitors

Research into sirtuin 2 (SIRT2) inhibitors has highlighted the importance of the chroman-4-one scaffold. Structure-activity relationship (SAR) studies have revealed key features for potent and selective inhibition.

A study on substituted chroman-4-one derivatives found that:

-

Substitution at C-2: An alkyl chain of three to five carbons is optimal for potency.

-

Substitution on the Benzene Ring: Large, electron-withdrawing groups at the C-6 and C-8 positions are favorable. Bromine is a particularly effective substituent.

-

Potency: 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent SIRT2 inhibitor in the series, with an IC₅₀ of 1.5 µM.[11]

V. Conclusion

The synthesis of brominated chromanones has evolved from classical cyclization reactions to more refined, high-yielding modern techniques. The principal methods—electrophilic substitution, α-bromination, and cyclization of brominated precursors—each offer distinct advantages depending on the desired substitution pattern. Reagents like NBS, CuBr₂, and Py·Br₃ provide reliable and often safer alternatives to molecular bromine. The demonstrated utility of these compounds, particularly as highly potent and selective enzyme inhibitors, ensures that the development of efficient and scalable synthetic routes will remain an area of significant interest for medicinal chemists and drug development professionals.

References

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Bromination - Common Conditions [commonorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. GB1077066A - Improvements in or relating to the synthesis of chromanones - Google Patents [patents.google.com]

Investigating the potential mechanism of action for chroman-4-one compounds.

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. Derivatives of this heterocyclic core have demonstrated promising anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide delves into the potential mechanisms of action underlying the multifaceted therapeutic potential of chroman-4-one compounds, providing a comprehensive overview of key signaling pathways, detailed experimental protocols for their investigation, and a summary of quantitative biological data.

Unraveling the Molecular Targets: Key Signaling Pathways

Chroman-4-one derivatives have been shown to modulate several critical signaling pathways implicated in disease pathogenesis. The following sections explore some of the most prominent mechanisms of action.

Inhibition of Sirtuin 2 (SIRT2)

Sirtuin 2 (SIRT2), a member of the class III histone deacetylases (HDACs), plays a crucial role in cell cycle regulation, genomic stability, and metabolism. Its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders. Several chroman-4-one derivatives have emerged as potent and selective inhibitors of SIRT2.[1][2][3] By inhibiting SIRT2, these compounds can induce hyperacetylation of target proteins, such as α-tubulin, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Caption: Inhibition of SIRT2 by chroman-4-one compounds.

Modulation of the High-Osmolarity Glycerol (HOG) Pathway

The High-Osmolarity Glycerol (HOG) pathway is a critical mitogen-activated protein kinase (MAPK) cascade in fungi, essential for adaptation to osmotic stress. Some chroman-4-one derivatives have been suggested to exert their antifungal activity by targeting components of this pathway, such as the HOG1 kinase.[5] Inhibition of the HOG pathway compromises the fungal cell's ability to survive in hostile environments, making it a promising target for novel antifungal agents.

Caption: Putative inhibition of the HOG pathway by chroman-4-ones.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

A significant body of evidence points to the ability of chroman-4-one derivatives to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle. The precise mechanisms can vary depending on the specific derivative and cancer cell type, but often involve the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and members of the Bcl-2 family.

Caption: Induction of apoptosis and cell cycle arrest by chroman-4-ones.

Quantitative Biological Data

The following tables summarize the reported biological activities of various chroman-4-one derivatives.

Table 1: Anticancer Activity of Chroman-4-one Derivatives (IC50 values in µM)

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 8-bromo-6-chloro-2-pentylchroman-4-one | Various | Not specified | [3] |

| 6,8-dibromo-2-pentylchroman-4-one | Various | 1.5 (SIRT2 inhibition) | [6][7] |

| 8-bromo-6-chloro-2-propylchroman-4-one (1k) | Various | 10.6 (SIRT2 inhibition) | [3] |

| 8-bromo-6-chloro-2-pentylchromone (3a) | Various | 5.5 (SIRT2 inhibition) | [3] |

| Thiochromanone derivatives (e.g., 17, 18) | 60 human tumor cell lines | Growth inhibition observed | [8][9] |

Table 2: Antimicrobial Activity of Chroman-4-one Derivatives (MIC values in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 7-hydroxychroman-4-one (1) | Candida albicans | 64 | [5] |

| 7-methoxychroman-4-one (2) | Candida albicans | 64 | [5] |

| Spiropyrrolidine-thiochroman-4-one hybrids (4a-d) | Bacillus subtilis, Staphylococcus epidermidis | 32 | [4][10] |

| 2-propyl-4-chromanol (4a) | Mycobacterium tuberculosis | 12.5 | [11] |

| Chalcone derivative (3g) | Gram-positive bacteria | 1.56-3.13 | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of chroman-4-one mechanisms of action.

SIRT2 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from fluorescence-based assays used to determine the inhibitory activity of compounds against human SIRT2.[1][3]

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore/quencher pair)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Trichostatin A (to inhibit other HDACs)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Chroman-4-one compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing the fluorogenic substrate, NAD+, and Trichostatin A in the assay buffer.

-

Add the chroman-4-one compound at various concentrations to the wells of the microplate. Include a positive control (known SIRT2 inhibitor) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding the SIRT2 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate and generation of a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a fluorescence-based SIRT2 inhibition assay.

HOG1 Kinase Inhibition Assay

This protocol outlines a general procedure for a kinase inhibition assay that can be adapted for HOG1.

Materials:

-

Active HOG1 kinase

-

Kinase substrate (e.g., a specific peptide or protein substrate for HOG1)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, a specific antibody that recognizes the phosphorylated substrate)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Chroman-4-one compounds (dissolved in DMSO)

-

96-well plates

-

Method for detection (e.g., scintillation counter for radioactive assays, or ELISA-based detection for non-radioactive assays)

Procedure:

-

Prepare a reaction mixture containing the HOG1 kinase and its substrate in the kinase reaction buffer.

-

Add the chroman-4-one compound at various concentrations to the wells of the plate. Include a positive control (known HOG1 inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or boiling).

-

Detect the amount of phosphorylated substrate.

-

Radioactive method: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Non-radioactive method: Use an antibody specific to the phosphorylated substrate in an ELISA format to quantify the amount of phosphorylation.

-

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Caption: General workflow for a kinase inhibition assay.

Cell Viability and Apoptosis Assays

These assays are fundamental for evaluating the anticancer potential of chroman-4-one compounds.

3.3.1. MTT Assay for Cell Viability

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Chroman-4-one compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the chroman-4-one compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

3.3.2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Materials:

-

Cancer cell lines

-

Chroman-4-one compounds

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Procedure:

-

Treat cancer cells with the chroman-4-one compounds at their IC50 concentrations for a specified time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

The chroman-4-one scaffold represents a versatile platform for the development of novel therapeutic agents. The diverse mechanisms of action, including enzyme inhibition and modulation of critical signaling pathways, underscore the significant potential of this compound class. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers to further investigate and harness the therapeutic promise of chroman-4-one derivatives. Continued exploration of their structure-activity relationships and molecular targets will be crucial in translating their preclinical efficacy into clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Navigating Drug Development: A Deep Dive into the Pharmacokinetics and ADMET Profile of 6-Bromo-2,2-dimethylchroman-4-one

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic profile and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics is paramount. This technical guide offers a comprehensive overview of the anticipated pharmacokinetic and ADMET profile of 6-Bromo-2,2-dimethylchroman-4-one, a heterocyclic compound belonging to the chroman-4-one class. While specific experimental data for this particular molecule is limited in publicly available literature, this document consolidates information on structurally related compounds and outlines the standard experimental methodologies used to determine these critical parameters. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making and guide future in vitro and in vivo studies.

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds.[1] Derivatives of this core have been investigated for a range of therapeutic applications, including as anticancer agents and as selective inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases and cancer.[2][3][4][5] Given the therapeutic interest in this class of molecules, a predictive understanding of their ADMET properties is essential for advancing potential candidates through the development pipeline.

Physicochemical Properties

The physicochemical properties of a compound are foundational to its pharmacokinetic behavior. For this compound, these properties can be predicted using computational models or determined experimentally. These parameters influence solubility, permeability, and ultimately, oral bioavailability.

| Property | Predicted/Illustrative Value | Implication for ADMET |

| Molecular Weight | 255.11 g/mol | Compliant with Lipinski's Rule of Five, favoring good absorption. |

| logP (Octanol/Water) | 2.8 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility. |

| Aqueous Solubility | Low to moderate | May require formulation strategies to enhance oral absorption. |

| pKa | Not readily ionizable | Absorption is less likely to be affected by pH changes in the gastrointestinal tract. |

Note: The values presented are illustrative and should be confirmed through experimental validation.

In Vitro ADMET Profile

A suite of in vitro assays is typically employed early in drug discovery to predict a compound's behavior in a biological system. These assays provide crucial data on a molecule's potential for absorption, metabolic stability, and potential for drug-drug interactions and toxicity.

| Assay | Illustrative Data | Interpretation |

| Caco-2 Permeability | Apparent Permeability (Papp) (A→B): >10 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption. |

| Metabolic Stability | Half-life in human liver microsomes: 30-60 minutes | Moderate metabolic stability, indicating that the compound is likely metabolized by hepatic enzymes. |

| Plasma Protein Binding | >90% bound | High plasma protein binding may limit the free fraction of the drug available for therapeutic effect and metabolism. |

| CYP450 Inhibition | IC50 for major isoforms (e.g., 3A4, 2D6): >10 µM | Low potential for causing drug-drug interactions through inhibition of major cytochrome P450 enzymes. |

| hERG Inhibition | IC50: >10 µM | Low risk of cardiotoxicity associated with hERG channel blockade. |

Note: The data in this table is for illustrative purposes to represent typical endpoints for in vitro ADMET studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's ADMET profile. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of this compound by cytochrome P450 enzymes in the liver.

Methodology:

-

Incubation: The test compound (typically at 1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM), a necessary cofactor for CYP450 enzymes.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

-

Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are typically used.

-

Dosing:

-

Intravenous (IV) Group: The compound is administered as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

-

Oral (PO) Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg).

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Bioanalysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (%F).

Mandatory Visualizations

To better illustrate the processes involved in characterizing the ADMET profile and the potential mechanism of action for chroman-4-one derivatives, the following diagrams are provided.

Caption: A generalized workflow for in vitro and in vivo ADMET screening.

Caption: A simplified signaling pathway illustrating the inhibitory effect of chroman-4-one derivatives on SIRT2.

Conclusion and Future Directions

Based on the general characteristics of the chroman-4-one scaffold, it is anticipated that this compound will exhibit favorable drug-like properties, including good membrane permeability. However, its metabolic stability and potential for plasma protein binding warrant careful experimental evaluation. The provided experimental protocols serve as a roadmap for generating a comprehensive ADMET profile for this compound.

Future studies should focus on conducting the described in vitro assays to obtain empirical data. Should the in vitro profile be promising, subsequent in vivo pharmacokinetic studies in rodent models will be essential to understand its disposition in a whole-organism system and to establish a potential dose regimen for efficacy studies. A thorough investigation of its metabolic pathways will also be crucial for identifying potential metabolites and understanding their pharmacological and toxicological profiles. This systematic approach will be instrumental in determining the viability of this compound as a potential drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Making sure you're not a bot! [gupea.ub.gu.se]

- 3. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 6-Bromo-2,2-dimethylchroman-4-one: A Technical Guide to X-ray Crystallography

Disclaimer: To date, the specific crystal structure of 6-Bromo-2,2-dimethylchroman-4-one has not been deposited in publicly available crystallographic databases. This guide provides a comprehensive, generalized protocol for its structural elucidation using single-crystal X-ray diffraction, based on established methodologies for analogous compounds. The presented data is from closely related bromo-chromanone derivatives to serve as a valuable reference for expected structural parameters.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its therapeutic potential is intrinsically linked to its three-dimensional structure, which dictates its interaction with biological targets. X-ray crystallography remains the gold standard for determining the precise atomic arrangement in a crystalline solid, providing unequivocal insights into molecular conformation, stereochemistry, and intermolecular interactions. This document outlines the experimental and computational workflow for the structural analysis of the title compound.

Experimental Protocols

A generalized workflow for the structural elucidation of a novel crystalline compound such as this compound is presented below. This protocol is based on standard practices and methodologies reported for similar chromanone structures.

Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality, single crystals suitable for X-ray diffraction.

Synthesis: this compound can be synthesized through established organic chemistry routes. A potential route involves the reaction of a suitably substituted phenol with an appropriate unsaturated acid or ester, followed by cyclization and bromination. Purity of the synthesized compound is crucial and should be confirmed by techniques such as NMR, mass spectrometry, and HPLC.

Crystallization Protocol:

-

Solvent Screening: A systematic screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) should be performed to determine the optimal conditions for crystal growth.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks at room temperature.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, reducing its solubility and inducing crystallization.

X-ray Data Collection

Data collection is performed on a single-crystal X-ray diffractometer.

Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated.[1]

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.[2]

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol:

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically within software packages like SHELXT.[2]

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares on F², as implemented in programs like SHELXL.[2] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][2]

Data Presentation: Crystallographic Data for Analogous Structures

The following tables summarize the crystallographic data for structurally related bromo-chromanone derivatives. This data provides a reference for the expected values for this compound.

Table 1: Crystal Data and Structure Refinement for Bromo-Chromanone Analogs

| Parameter | 6-bromo-2-(4-chlorophenyl)chroman-4-one[2] | (6-bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate[1] | 3-Bromochroman-4-one[3] |

| Empirical Formula | C₁₅H₁₀BrClO₂ | C₁₅H₁₄BrNO₃S₂ | C₉H₇BrO₂ |

| Formula Weight | 337.60 | 416.30 | 227.05 |

| Temperature (K) | 173(2) | Not Reported | 173 |

| Wavelength (Å) | Not Reported | 0.71073 | Not Reported |

| Crystal System | Monoclinic | Not Reported | Not Reported |

| Space Group | P2₁/c | Not Reported | Not Reported |

| a (Å) | 9.2173(6) | Not Reported | Not Reported |

| b (Å) | 20.7174(14) | Not Reported | Not Reported |

| c (Å) | 6.9035(4) | Not Reported | Not Reported |

| β (°) | 99.332(3) | Not Reported | Not Reported |

| Volume (ų) | 1300.83(14) | 780.07(6) | Not Reported |

| Z | 4 | Not Reported | Not Reported |

| Density (calculated) (Mg/m³) | Not Reported | 1.704 | Not Reported |

| Absorption Coefficient (mm⁻¹) | Not Reported | 2.91 | Not Reported |

| R_gt(F) | 0.0153 | Not Reported | 0.025 |

| wR_ref(F²) | 0.121 | Not Reported | 0.061 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 6-bromo-2-(4-chlorophenyl)chroman-4-one [2]

| Bond/Angle | Length (Å) / Angle (°) |

| C(5)–C(4)–C(3) | 121.5(4) |

| C(2)–C(3)–C(4) | 119.8(4) |

| C(4)–C(5)–C(6) | 119.2(4) |

Note: Detailed bond lengths and angles for the other analogous structures can be found in the cited literature.

Visualizations

The following diagrams illustrate the general workflow and key concepts in X-ray crystallography.

Caption: Experimental workflow for single-crystal X-ray crystallography.

Caption: Conceptual diagram of Bragg's Law of X-ray diffraction.

References

Methodological & Application

Step-by-step synthesis protocol for 6-Bromo-2,2-dimethylchroman-4-one.

Application Note: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This document provides a detailed protocol for the synthesis of this compound, a key intermediate in the development of various biologically active compounds. The synthesis is a two-step process commencing with the Michael addition of 4-bromophenol to 3,3-dimethylacrylic acid, followed by an acid-catalyzed intramolecular cyclization. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a workflow diagram to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.

**Introduction

Chroman-4-one scaffolds are prevalent in a wide range of natural products and synthetic molecules exhibiting significant pharmacological activities. The 2,2-dimethyl substitution pattern, in particular, is a structural motif found in numerous bioactive compounds. The introduction of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a valuable building block in drug discovery and development. This protocol outlines a reliable method for its preparation.

Experimental Protocol

The synthesis of this compound is accomplished in two primary steps:

-

Step 1: Synthesis of 3-(4-bromophenoxy)-3-methylbutanoic acid

-

Step 2: Cyclization to this compound

Step 1: Synthesis of 3-(4-bromophenoxy)-3-methylbutanoic acid

This step involves the conjugate addition of 4-bromophenol to 3,3-dimethylacrylic acid.

Materials:

-

4-Bromophenol

-

3,3-Dimethylacrylic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Water (deionized)

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (1.0 eq) and sodium hydroxide (2.5 eq) in water.

-

To the resulting solution, add 3,3-dimethylacrylic acid (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Wash the aqueous solution with toluene to remove any unreacted 4-bromophenol.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3-(4-bromophenoxy)-3-methylbutanoic acid as a solid.

Step 2: Cyclization to this compound

This step involves an intramolecular Friedel-Crafts acylation to form the chromanone ring.

Materials:

-

3-(4-bromophenoxy)-3-methylbutanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Place polyphosphoric acid (10x weight of the starting material) in a round-bottom flask and heat to 80-90°C with mechanical stirring.

-

Slowly add the 3-(4-bromophenoxy)-3-methylbutanoic acid (1.0 eq) to the hot PPA.

-

Continue stirring the mixture at this temperature for 1-2 hours. Monitor the cyclization by TLC.

-

Upon completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Chemical Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| CAS Number | 99853-21-1[1] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, MHz) | See Table 2 for detailed assignments |

| ¹³C NMR (CDCl₃, MHz) | See Table 3 for detailed assignments |

Table 2: ¹H NMR Data for this compound

Based on spectral data for similar substituted 2,2-dimethylchroman-4-ones, the expected chemical shifts are as follows[2]:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.9 | d | ~2.5 |

| H-7 | ~7.5 | dd | ~8.8, 2.5 |

| H-8 | ~6.9 | d | ~8.8 |

| CH₂ (C-3) | ~2.7 | s | - |

| 2 x CH₃ (C-2) | ~1.5 | s | - |

Table 3: ¹³C NMR Data for this compound

Based on spectral data for similar substituted 2,2-dimethylchroman-4-ones, the expected chemical shifts are as follows[2]:

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~79.0 |

| C-3 | ~48.0 |

| C-4 (C=O) | ~190.0 |

| C-4a | ~120.0 |

| C-5 | ~129.0 |

| C-6 (C-Br) | ~115.0 |

| C-7 | ~138.0 |

| C-8 | ~120.0 |

| C-8a | ~160.0 |

| 2 x CH₃ (C-2) | ~26.0 |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

References

Purification techniques for 6-Bromo-2,2-dimethylchroman-4-one via column chromatography.

An Application Note and Detailed Protocol for the Purification of 6-Bromo-2,2-dimethylchroman-4-one via Column Chromatography

For researchers, scientists, and professionals engaged in drug development, the efficient purification of synthetic intermediates is a critical step in the discovery pipeline. This document provides a comprehensive guide to the purification of this compound, a key heterocyclic scaffold, using silica gel column chromatography. The protocols outlined below are designed to ensure high purity and yield, facilitating subsequent synthetic transformations and biological evaluations.

Introduction

This compound is a member of the chromanone class of compounds, which are prevalent in various biologically active molecules. The presence of a bromine atom provides a handle for further functionalization, making it a valuable intermediate in medicinal chemistry. Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1][2] For non-polar to moderately polar organic molecules like the target compound, a normal-phase chromatography setup using silica gel as the stationary phase is highly effective.

The selection of an appropriate mobile phase is paramount for achieving optimal separation. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). An ideal solvent system will result in a retention factor (Rf) of approximately 0.25-0.35 for the compound of interest, allowing for good separation from impurities.

Data Presentation: Comparative Purification Parameters